An In-depth Technical Guide to the Mechanism of Action of GW280264X, a Dual ADAM10/ADAM17 Inhibitor
An In-depth Technical Guide to the Mechanism of Action of GW280264X, a Dual ADAM10/ADAM17 Inhibitor
Disclaimer: Initial searches for the compound "GW837016X" did not yield any publicly available information. This identifier may be an internal designation, a discontinued (B1498344) compound, or a misidentification. To fulfill the detailed requirements of your request for an in-depth technical guide, this document focuses on a well-characterized related compound, GW280264X , which is a member of the same "GW" series of molecules and has a substantial body of published research.
This guide provides a comprehensive overview of the mechanism of action for GW280264X, intended for researchers, scientists, and drug development professionals.
Executive Summary
GW280264X is a potent, cell-permeable, hydroxamate-based small molecule inhibitor of the metalloproteinases ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme, or TACE).[1][2][3] Its mechanism of action is centered on the inhibition of "ectodomain shedding," a process where the extracellular domains of membrane-anchored proteins are cleaved and released from the cell surface. By blocking ADAM10 and ADAM17, GW280264X prevents the release of various critical signaling molecules, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and ligands for the Epidermal Growth Factor Receptor (EGFR).[3][4] This dual inhibition modulates key signaling pathways involved in inflammation, cancer progression, and immune response.[1][3]
Core Mechanism of Action: Dual Inhibition of ADAM10 and ADAM17
The primary mechanism of action for GW280264X is the competitive inhibition of the zinc-dependent catalytic domains of ADAM10 and ADAM17.[3] As a hydroxamate-based inhibitor, its hydroxamic acid group chelates the essential zinc ion within the active site of these metalloproteinases, thereby blocking their proteolytic activity.[3] This prevents the shedding of a wide array of substrates from the cell surface, leading to a downstream modulation of multiple signaling cascades.
Quantitative Inhibition Data
The inhibitory potency of GW280264X against its primary targets has been quantified through various enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent, nanomolar-range inhibition of both ADAM10 and ADAM17.
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| ADAM17 (TACE) | 8.0 | Enzymatic Assay | [1][2] |
| ADAM10 | 11.5 | Enzymatic Assay | [1][2] |
Impact on Cellular Signaling Pathways
By inhibiting ADAM10 and ADAM17, GW280264X significantly impacts several critical signaling pathways that are dependent on the shedding of cell-surface proteins.
Inhibition of TNF-α Signaling
ADAM17 is the principal enzyme responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form.[3][4] By inhibiting ADAM17, GW280264X blocks the release of soluble TNF-α, a key pro-inflammatory cytokine. This leads to the attenuation of downstream inflammatory responses mediated by the activation of TNF receptors.[3]
Modulation of EGFR Signaling
ADAM17 is also responsible for the shedding of various EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α). The release of these ligands leads to the activation of the EGFR pathway, which is implicated in cell proliferation and survival, particularly in cancer contexts. GW280264X inhibits this process, thereby reducing EGFR activation and downstream signaling through pathways like ERK1/2.[4]
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize the mechanism of action of GW280264X.
In Vitro Kinase/Protease Inhibition Assay
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Objective: To determine the IC50 of GW280264X against purified ADAM10 and ADAM17.
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Methodology:
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Recombinant human ADAM10 or ADAM17 is incubated with a fluorogenic peptide substrate.
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GW280264X is serially diluted and added to the enzyme/substrate mixture.
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The reaction is incubated at 37°C for a specified period (e.g., 60 minutes).
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The cleavage of the substrate by the enzyme results in an increase in fluorescence, which is measured using a fluorescence plate reader.
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The percentage of inhibition is calculated relative to a DMSO vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
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Cellular Ectodomain Shedding Assay
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Objective: To measure the effect of GW280264X on the shedding of a specific substrate (e.g., ULBP2) from the cell surface.
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Methodology:
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Cells endogenously expressing or transfected with the target substrate (e.g., glioblastoma-initiating cells for ULBP2) are cultured in 96-well plates.
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Cells are treated with various concentrations of GW280264X (e.g., 3 µM) or a vehicle control (DMSO) for a specified time (e.g., 48 hours).
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The cell culture supernatant is collected.
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The concentration of the shed soluble substrate (e.g., sULBP2) in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).
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A decrease in the concentration of the shed substrate in the supernatant of GW280264X-treated cells compared to control indicates inhibitory activity.
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Cell Viability and Cytotoxicity Assays
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Objective: To assess the effect of GW280264X, alone or in combination with other agents (e.g., cisplatin), on cell viability and cytotoxicity.
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Methodology:
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Cancer cell lines (e.g., cervical cancer spheroids) are seeded in 96-well plates.
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Cells are treated with a titration of cisplatin (B142131) in the presence or absence of a fixed concentration of GW280264X (e.g., 3 µM).
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After an incubation period (e.g., 96 hours), cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) or a dye-based cytotoxicity assay (e.g., CellTox™ Green).
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Luminescence or fluorescence is measured with a plate reader. The results are used to determine the impact of ADAM17 inhibition on chemosensitivity.
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Preclinical and Therapeutic Potential
The mechanism of action of GW280264X has positioned it as a tool compound and a potential therapeutic agent in various disease models.
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Oncology: By inhibiting the shedding of EGFR ligands and modulating the tumor microenvironment, GW280264X has been shown to reduce cancer cell proliferation and enhance the efficacy of chemotherapeutic agents like cisplatin in models of cervical and ovarian cancer.
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Inflammation: In models of acute liver injury induced by lipopolysaccharide (LPS), GW280264X mitigates inflammatory responses by reducing the release of TNF-α and attenuating oxidative and endoplasmic reticulum stress pathways.[3]
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Neuro-inflammation and Injury: Pharmacological inhibition of ADAM10 and ADAM17 has been demonstrated to improve functional recovery after spinal cord injury, highlighting a role in neuro-inflammatory processes.[1]
Conclusion
GW280264X is a potent dual inhibitor of ADAM10 and ADAM17 that acts by blocking the proteolytic shedding of key cell surface proteins. Its ability to modulate the TNF-α and EGFR signaling pathways, among others, underscores its potential as a therapeutic agent in oncology and inflammatory diseases. The data summarized herein provide a foundational guide for researchers engaged in the study of metalloproteinase inhibitors and their application in drug development.
References
- 1. ADAM17 orchestrates Interleukin-6, TNFα and EGF-R signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Disintegrin and Metalloproteinase 17 (ADAM17) and Epidermal Growth Factor Receptor (EGFR) Signaling Drive the Epithelial Response to Staphylococcus aureus Toxic Shock Syndrome Toxin-1 (TSST-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
